molecular formula C7H14N4 B175076 5-Tert-butyl-1H-pyrazole-3,4-diamine CAS No. 199341-01-0

5-Tert-butyl-1H-pyrazole-3,4-diamine

Cat. No. B175076
M. Wt: 154.21 g/mol
InChI Key: XVIGOVQRDYZXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-1H-pyrazole-3,4-diamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism Of Action

5-Tert-butyl-1H-pyrazole-3,4-diamine works by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. These kinases are involved in the regulation of immune cell function and the growth of cancer cells. By inhibiting these kinases, 5-Tert-butyl-1H-pyrazole-3,4-diamine can reduce inflammation and inhibit the growth of cancer cells.

Biochemical And Physiological Effects

5-Tert-butyl-1H-pyrazole-3,4-diamine has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models of autoimmune disorders, and to inhibit the growth of cancer cells in vitro and in animal models. In addition, 5-Tert-butyl-1H-pyrazole-3,4-diamine has been shown to have a favorable safety profile in preclinical studies.

Advantages And Limitations For Lab Experiments

One advantage of 5-Tert-butyl-1H-pyrazole-3,4-diamine is its specificity for BTK, ITK, and JAK3 kinases. This makes it a promising candidate for the development of targeted therapies for autoimmune disorders and cancer. However, one limitation of 5-Tert-butyl-1H-pyrazole-3,4-diamine is its relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of 5-Tert-butyl-1H-pyrazole-3,4-diamine. One potential direction is the development of combination therapies that include 5-Tert-butyl-1H-pyrazole-3,4-diamine and other targeted therapies for the treatment of autoimmune disorders and cancer. Another potential direction is the development of more potent and selective inhibitors of BTK, ITK, and JAK3 kinases. Finally, the safety and efficacy of 5-Tert-butyl-1H-pyrazole-3,4-diamine in clinical trials will need to be further evaluated to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-Tert-butyl-1H-pyrazole-3,4-diamine involves several steps, including the reaction of tert-butylhydrazine with 2,3-dichloropyridine, followed by the reaction of the resulting product with 1,3-dichloro-5-methylbenzene. The final step involves the reaction of the intermediate product with sodium azide to yield 5-Tert-butyl-1H-pyrazole-3,4-diamine.

Scientific Research Applications

5-Tert-butyl-1H-pyrazole-3,4-diamine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function. This makes 5-Tert-butyl-1H-pyrazole-3,4-diamine a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.
In addition, 5-Tert-butyl-1H-pyrazole-3,4-diamine has also been studied for its potential use in the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in animal models, making it a potential candidate for the development of cancer therapies.

properties

CAS RN

199341-01-0

Product Name

5-Tert-butyl-1H-pyrazole-3,4-diamine

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

5-tert-butyl-1H-pyrazole-3,4-diamine

InChI

InChI=1S/C7H14N4/c1-7(2,3)5-4(8)6(9)11-10-5/h8H2,1-3H3,(H3,9,10,11)

InChI Key

XVIGOVQRDYZXNN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C(=NN1)N)N

Canonical SMILES

CC(C)(C)C1=C(C(=NN1)N)N

synonyms

1H-Pyrazole-3,4-diamine, 5-(1,1-dimethylethyl)-

Origin of Product

United States

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